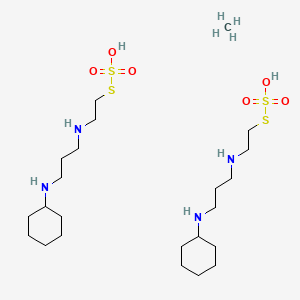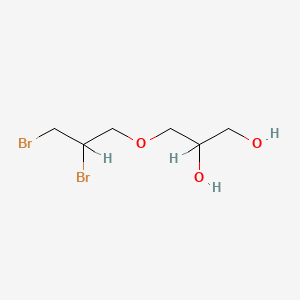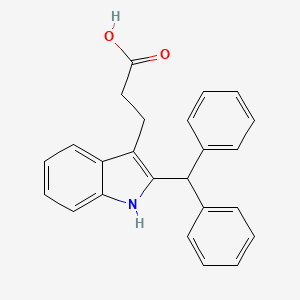
(2(3H)-Benzothiazolethione)dichlorozinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2(3H)-Benzothiazolethione)dichlorozinc is a coordination compound that features a benzothiazolethione ligand coordinated to a zinc center with two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2(3H)-Benzothiazolethione)dichlorozinc typically involves the reaction of zinc chloride with 2-mercaptobenzothiazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C7H5NS2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2(3H)-Benzothiazolethione)dichlorozinc can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the zinc center.
Coordination Chemistry: The benzothiazolethione ligand can coordinate with other metal centers, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coordination Chemistry: Various metal salts can be used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include substituted zinc complexes.
Oxidation and Reduction: Products include oxidized or reduced forms of the zinc complex.
Coordination Chemistry: Products include multi-metallic complexes with diverse structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
(2(3H)-Benzothiazolethione)dichlorozinc is used as a precursor in the synthesis of other zinc-containing compounds and coordination complexes. It is also studied for its catalytic properties in various organic reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of zinc-based drugs. Its coordination properties make it a candidate for drug delivery systems and as a therapeutic agent in treating diseases related to zinc deficiency.
Industry
In the industrial sector, this compound is used in the production of materials with specific properties, such as corrosion-resistant coatings and advanced polymers.
Wirkmechanismus
The mechanism of action of (2(3H)-Benzothiazolethione)dichlorozinc involves its ability to coordinate with various biological molecules, influencing their structure and function. The zinc center can interact with enzymes and proteins, potentially inhibiting or activating their activity. The benzothiazolethione ligand can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2(3H)-Benzothiazolethione)dibromozinc
- (2(3H)-Benzothiazolethione)diiodozinc
- (2(3H)-Benzothiazolethione)difluorozinc
Uniqueness
(2(3H)-Benzothiazolethione)dichlorozinc is unique due to its specific coordination environment and the presence of chlorine atoms, which influence its reactivity and stability. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
56378-59-7 |
|---|---|
Molekularformel |
C7H5Cl2NS2Zn |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
3H-1,3-benzothiazole-2-thione;dichlorozinc |
InChI |
InChI=1S/C7H5NS2.2ClH.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;;;/h1-4H,(H,8,9);2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
JNVLGDNMPXDZSK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=S)S2.Cl[Zn]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


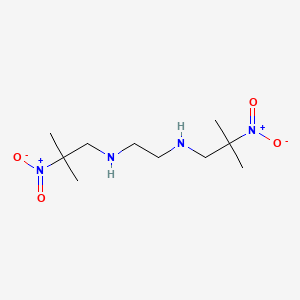
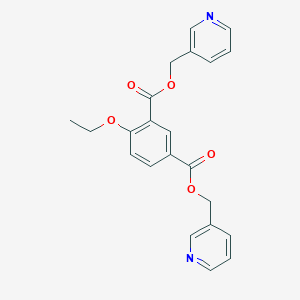

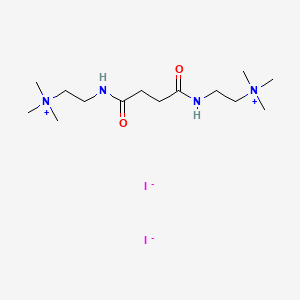
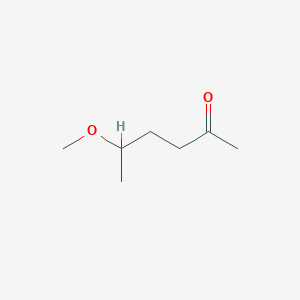

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
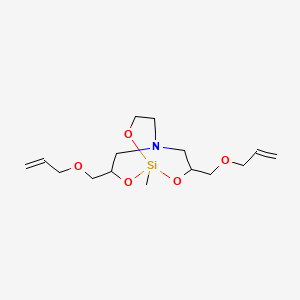
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
